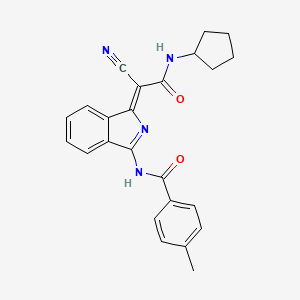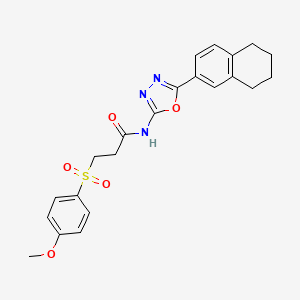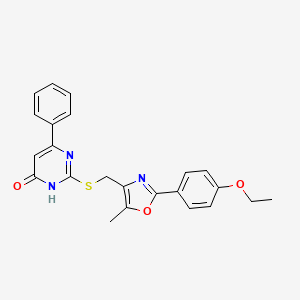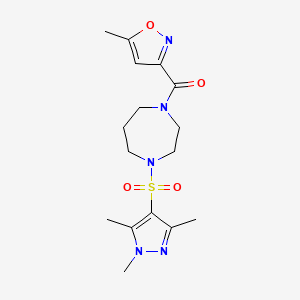
(Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "(Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methylbenzamide" involves intricate chemical pathways. A notable method includes palladium-catalyzed intramolecular cyclization, providing an efficient route to synthesize 3-acyl isoindolin-1-ones under mild conditions in moderate yields (Chen et al., 2013). Additionally, the use of iodine-mediated cyclization of alkynes has been reported to yield isoindolin-1-ones with high regio- and stereoselectivity, indicating a versatile approach to the core structure of the compound (Kobayashi et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been elucidated using techniques like X-ray crystallography, revealing significant insights into their conformational behavior and stereochemistry. For instance, studies on closely related compounds have shown that certain isomers exhibit unusual conformational behavior both in solution and solid-state, highlighting the complexity of their molecular architecture (Jones et al., 2016).
Scientific Research Applications
Synthetic Opioid Receptor Agonists:
- N-substituted benzamides and acetamides, known as U-drugs, developed at the Upjohn Company, have shown significant impact as synthetic opioid receptor agonists. The detailed chemistry and pharmacology of these compounds, including their emergence as substances of abuse, have been reviewed, highlighting the importance of early warning systems and pre-emptive research to understand new substances in the context of drug metabolism and pharmacokinetics (Sharma et al., 2018).
Bioavailability and Safety of Betalains:
- Betalains, with structures including nitrogenous core structures similar to the compound , have been studied for their safety, antioxidant activity, and clinical efficacy. Betalains show promise as micronutrients and have been under-utilized in pharmaceuticals due to their poor stability and limited data on their bioavailability and safety (Khan, 2016).
Chemistry and Biochemistry of Betalains:
- Betalains are composed of a nitrogenous core structure, and their synthesis involves key enzymes, highlighting their biological significance and potential therapeutic applications. Their synthesis is affected by various factors, including biotic and abiotic elicitors, indicating the potential for manipulation to increase production for commercial purposes (Khan & Giridhar, 2015).
Cytochrome P450 Inhibitors:
- Studies on chemical inhibitors of Cytochrome P450 isoforms are crucial for understanding drug-drug interactions and the metabolism of various drugs. The selectivity of inhibitors is key in deciphering the involvement of specific CYP isoforms in drug metabolism, which could be relevant for understanding the metabolism and potential interactions of the compound (Khojasteh et al., 2011).
Safety And Hazards
- Consult safety data sheets for information on handling, storage, and disposal.
- Identify any potential hazards associated with the compound.
Future Directions
- Explore potential applications, such as drug development or material science .
- Investigate its pharmacological properties and biological targets .
Remember that this analysis is based on available information, and further research may be necessary to fully understand this compound’s properties and potential applications. 🧪🔬
properties
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-(cyclopentylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-15-10-12-16(13-11-15)23(29)28-22-19-9-5-4-8-18(19)21(27-22)20(14-25)24(30)26-17-6-2-3-7-17/h4-5,8-13,17H,2-3,6-7H2,1H3,(H,26,30)(H,27,28,29)/b21-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSGIJPQSQVURL-MRCUWXFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=C(C#N)C(=O)NC3CCCC3)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC2=N/C(=C(/C#N)\C(=O)NC3CCCC3)/C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2488882.png)

![N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2488885.png)

![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2488888.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2488889.png)
![2-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2488890.png)


![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2488895.png)

![Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2488898.png)
![Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2488902.png)
